molecular formula C13H14N4O3 B2752405 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1207055-42-2

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2752405
CAS RN: 1207055-42-2
M. Wt: 274.28
InChI Key: CGGJVOZVQGYCID-UHFFFAOYSA-N
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Description

“4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a chemical compound with the molecular formula C13H14N4O3. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of “4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is 274.28.

Scientific Research Applications

Polymer Properties and Applications

  • Research on aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, like those related to 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, indicates their potential in creating materials with good thermal stability and desirable physical properties. Such polymers are soluble in certain solvents, allowing for the casting of thin, flexible films with significant tensile strength and moduli. These materials also exhibit blue fluorescence, suggesting applications in optoelectronic devices (Sava et al., 2003).

Anticancer Research

  • Studies on derivatives of 1,3,4-oxadiazole, a class to which 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide belongs, have shown promising anticancer effects. These compounds have been evaluated against various cancer cell lines, with some showing higher activity than reference drugs. This highlights their potential in developing new anticancer therapies (Ravinaik et al., 2021).

Crystal Structure and Biological Studies

  • Research involving 1,3,4-oxadiazole derivatives has also focused on their crystal structures and biological activities. These compounds have shown promising results in antibacterial and antioxidant studies, which could be valuable in pharmaceutical applications (Karanth et al., 2019).

Synthesis and Characterization

  • The synthesis and characterization of various 1,3,4-oxadiazole derivatives have been extensively studied, providing insights into their potential applications in drug development and materials science. This research contributes to a better understanding of how to manipulate these compounds for specific purposes (Khalid et al., 2016).

In Silico Studies and Drug Development

  • In silico studies of 1,3,4-oxadiazole derivatives have revealed excellent drug-likeness properties, suggesting their potential in developing new pharmacological agents. This approach combines computational predictions with in vitro evaluations to streamline drug discovery processes (Pandya et al., 2019).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

4-acetamido-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-15-12(20-17-8)7-14-13(19)10-3-5-11(6-4-10)16-9(2)18/h3-6H,7H2,1-2H3,(H,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGJVOZVQGYCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

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